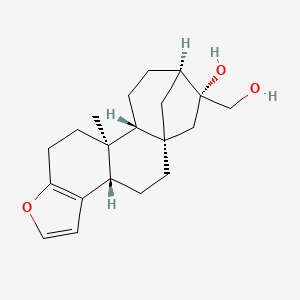
Canthaxanthin
Übersicht
Beschreibung
Canthaxanthin is a keto-carotenoid pigment widely distributed in nature. It belongs to the larger class of phytochemicals known as terpenoids. The chemical formula of this compound is C₄₀H₅₂O₂, and it appears as a red-orange lipophilic pigment. It was first isolated from edible mushrooms and has since been found in green algae, bacteria, crustaceans, and fish such as carp and seabream . This compound is approved for use as a food coloring agent in various countries, including the United States and the European Union .
Wissenschaftliche Forschungsanwendungen
Canthaxanthin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of carotenoids.
Biology: this compound is studied for its role in photosynthesis and its antioxidant properties.
Medicine: Research has shown that this compound has potential health benefits, including immune modulation and free radical scavenging.
Industry: It is widely used as a feed additive in poultry and aquaculture to enhance the color of the skin and flesh of animals
Wirkmechanismus
Target of Action
Canthaxanthin is a type of carotenoid, a class of pigments that play a crucial role in light capture and antioxidant activities . The primary targets of this compound are the cells of organisms where it exerts its antioxidant properties . It is synthesized from the precursor, β-carotene, through the action of a β-carotene ketolase enzyme .
Mode of Action
This compound interacts with its targets by exerting antioxidant activity. It is capable of scavenging reactive oxygen species and quenching singlet oxygen . This antioxidant activity is due to its lipophilic nature, which allows it to accumulate in the fatty tissues of organisms .
Biochemical Pathways
This compound is part of the carotenoid biosynthesis pathway . It is biosynthesized from β-carotene through the action of a β-carotene ketolase enzyme . This enzyme oxidizes the allylic 4-position to a carbonyl group in the β-ring, producing the intermediate echinenone .
Pharmacokinetics
Due to its lipophilic nature, this compound can accumulate in the fatty tissues of organisms when consumed . This suggests that it is well absorbed and distributed within the body.
Result of Action
The antioxidant activity of this compound has several molecular and cellular effects. It has been shown to induce apoptosis in human cancer cell lines . It also attenuates vascular aging or endothelial cell senescence by inhibiting inflammation and oxidative stress .
Biochemische Analyse
Biochemical Properties
Canthaxanthin plays a significant role in biochemical reactions due to its antioxidant capabilities. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions involves its role as a free radical scavenger, where this compound neutralizes reactive oxygen species (ROS) by donating electrons. This interaction helps protect cellular components from oxidative damage. Additionally, this compound interacts with lipid membranes, where it integrates into the lipid bilayer and stabilizes the membrane structure by preventing lipid peroxidation .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce oxidative stress in cells by neutralizing ROS, thereby protecting cellular structures from damage . It also affects gene expression by upregulating antioxidant defense genes and downregulating pro-inflammatory genes. In terms of cellular metabolism, this compound enhances mitochondrial function and energy production, contributing to overall cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to lipid membranes, where it interacts with the acyl chains of lipids through van der Waals forces, stabilizing the membrane structure . It also forms hydrogen bonds with membrane proteins, influencing their function. Additionally, this compound modulates enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme involved. These interactions collectively contribute to the antioxidant and protective effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and oxygen. Over time, the antioxidant effects of this compound may diminish as it undergoes degradation. Long-term studies have shown that this compound can provide sustained protection against oxidative stress in cells, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance antioxidant defenses and improve overall health in animals. High doses of this compound may lead to toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits. It is important to determine the optimal dosage to maximize the positive effects while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the carotenoid biosynthesis pathway. It is synthesized from beta-carotene through the action of beta-carotene ketolase enzymes, which add carbonyl groups to the beta-carotene molecule . This compound also interacts with enzymes involved in antioxidant defense, such as superoxide dismutase and catalase, enhancing their activity and contributing to the overall antioxidant capacity of cells . These interactions influence metabolic flux and metabolite levels, promoting cellular health and protection against oxidative damage .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in plasma by lipoproteins, which facilitate its distribution to different tissues . Within cells, this compound is incorporated into lipid membranes, where it accumulates and exerts its antioxidant effects. Transporters and binding proteins, such as lecithin and fish oil, enhance the bioavailability and distribution of this compound in tissues . The localization and accumulation of this compound in specific tissues contribute to its protective effects against oxidative stress .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in lipid membranes, where it interacts with membrane lipids and proteins . This localization allows this compound to stabilize membrane structures and protect against lipid peroxidation. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its antioxidant and protective effects . The subcellular localization of this compound is essential for its role in maintaining cellular health and preventing oxidative damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of canthaxanthin involves several steps. One novel route starts with the epoxidation of α-ionone using metachloroperbenzoic acid to form the epoxide. This epoxide is then converted to 3-hydroxyl-β-ionone in the presence of sodium methoxide. The next step involves a Darzens condensation with 4-hydroxyl-β-ionone and methyl chloroacetate to obtain 3-hydroxyl-C14-aldehyde. This aldehyde is then converted to 3-hydroxyl-C15-phosphonate via a Wittig–Horner condensation with tetraethyl methylenebisphosphonate. Finally, a Wittig–Horner condensation with 3-hydroxyl-C15-phosphonate and C10-trienedial results in 4,4′-dihydroxyl-β-carotene, which is then oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using bacteria, fungi, or algae that naturally produce the pigment. These microorganisms are cultivated under controlled conditions to maximize yield. The pigment is then extracted and purified for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Canthaxanthin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxylamine or hydrazine.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different colors and properties .
Vergleich Mit ähnlichen Verbindungen
Astaxanthin: Another keto-carotenoid with strong antioxidant properties.
β-Carotene: A precursor to vitamin A with antioxidant properties.
Canthaxanthin stands out due to its potent antioxidant activity and its widespread use in the food and feed industries.
Eigenschaften
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDTBUPSURDBL-DKLMTRRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O2 | |
| Record name | CANTHAXANTHIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022727 | |
| Record name | Canthaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep violet crystals or crystalline powder, Solid | |
| Record name | CANTHAXANTHIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Canthaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
717.00 °C. @ 760.00 mm Hg | |
| Record name | Canthaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-78-3 | |
| Record name | Canthaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Canthaxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canthaxanthin (trans) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Canthaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Canthaxanthin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANTHAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C3C6403MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Canthaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)









